molecular formula C10H14O6 B3276927 5-Methylcyclohexane-1,2,4-tricarboxylic acid CAS No. 650622-06-3

5-Methylcyclohexane-1,2,4-tricarboxylic acid

Cat. No.: B3276927
CAS No.: 650622-06-3
M. Wt: 230.21 g/mol
InChI Key: YNSQDHGRXXSWRC-UHFFFAOYSA-N
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Description

5-Methylcyclohexane-1,2,4-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups and one methyl group. This compound is part of the tricarboxylic acid family, which includes other well-known acids such as citric acid. The presence of multiple carboxylic acid groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcyclohexane-1,2,4-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidation of 5-methylcyclohexane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the tricarboxylic acid structure.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods utilize metal catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylcyclohexane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or esters.

Scientific Research Applications

5-Methylcyclohexane-1,2,4-tricarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylcyclohexane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: 2-Hydroxypropane-1,2,3-tricarboxylic acid.

    Isocitric Acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.

    Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.

Uniqueness

5-Methylcyclohexane-1,2,4-tricarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other tricarboxylic acids. Its methyl group and the arrangement of carboxylic acid groups influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methylcyclohexane-1,2,4-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSQDHGRXXSWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CC1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00800002
Record name 5-Methylcyclohexane-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00800002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650622-06-3
Record name 5-Methylcyclohexane-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00800002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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